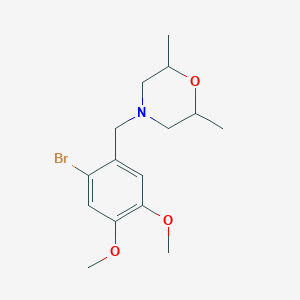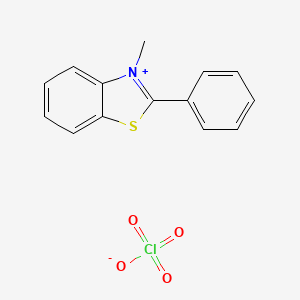
N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-Adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known as ACDAA, is a synthetic compound that has been studied for its potential use in various scientific applications. ACDAA is a member of the adamantyl family of compounds, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects
N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of the PI3K/Akt/mTOR pathway. In vivo studies have shown that N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide inhibits the growth of tumors and protects dopaminergic neurons from oxidative stress. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is also relatively stable and can be stored for long periods of time. One of the limitations of using N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. One area of research is to further investigate its potential as a chemotherapeutic agent. This could involve studying its efficacy in different types of cancer cells and in combination with other chemotherapeutic agents. Another area of research is to further investigate its potential as a treatment for Parkinson's disease. This could involve studying its effects on dopaminergic neurons in animal models of Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide and its effects on various signaling pathways.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves the reaction of 1-adamantylamine with 4-chloro-3,5-dimethylphenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of cancer research. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown potential as a chemotherapeutic agent. N-1-adamantyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-12-3-17(4-13(2)19(12)21)24-11-18(23)22-20-8-14-5-15(9-20)7-16(6-14)10-20/h3-4,14-16H,5-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENUIKRCHXARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)

![2,3-dichloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4965564.png)

![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
![7-[(4-phenyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4965575.png)

![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)

![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)

![4-(4-methoxy-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4965634.png)
![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
